molecular formula C16H15N5O3 B2937406 4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034550-46-2

4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2937406
CAS RN: 2034550-46-2
M. Wt: 325.328
InChI Key: RWKDPYISLFOJTQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The synthesized compounds show weak luminescent properties in MeCN solution . They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .


Synthesis Analysis

Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of these compounds often involves optimized microwave reaction conditions . The reaction is also carried out at 120 °C with 100 mg of 3Å MS .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the molecular structure .


Chemical Reactions Analysis

In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV . The reaction conditions were optimized for BRD4 potency and physical properties .


Physical And Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the physical and chemical properties of the compound . The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide”:

Antimicrobial Applications

The triazole core of the compound has been shown to possess significant antimicrobial properties. It can bind with various enzymes and receptors in biological systems, leading to the development of new classes of antibacterial agents to combat multidrug-resistant pathogens . This compound could potentially be used to synthesize new molecules with enhanced antimicrobial activity.

Antifungal Applications

Triazole derivatives, including those similar to the compound , are a major class of antifungal drugs . They can be used to treat fungal infections by disrupting the synthesis of the fungal cell membrane.

Anticancer Applications

The structural motif of triazolo[4,3-b]pyridazine is present in compounds that have been evaluated for their anticancer activities. Some derivatives have shown promising results in inhibiting the growth of cancer cells .

Antioxidant Properties

Triazole compounds have been associated with antioxidant properties, which are crucial in protecting cells against oxidative stress . This compound could be explored for its potential to mitigate oxidative damage in biological tissues.

Antiviral Potential

The triazole ring is known for its antiviral capabilities. Derivatives of this compound could be synthesized to explore their effectiveness against various viral infections .

Anti-inflammatory and Analgesic Effects

Compounds with a triazole ring have been reported to exhibit anti-inflammatory and analgesic effects . This suggests that the compound could be valuable in the development of new pain relief medications.

Antiepileptic and Sedative-Hypnotic Use

The triazole derivatives are also known for their antiepileptic and sedative-hypnotic effects, which could make them useful in the treatment of epilepsy and as sleep aids .

Antihypertensive and Antidepressant Effects

Lastly, the triazole class includes drugs with antihypertensive and antidepressant effects. This indicates the potential for the compound to be used in the management of hypertension and depression .

Future Directions

The future directions for this compound could involve further optimization of the synthesis process , as well as exploration of its potential applications in various fields, such as medicinal chemistry , due to its ability to bind with a variety of enzymes and receptors . Further studies could also investigate its potential as a secondary explosive, given its excellent insensitivity toward external stimuli and good detonation performance .

properties

IUPAC Name

4-acetyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-10(22)11-3-5-12(6-4-11)16(23)17-9-14-19-18-13-7-8-15(24-2)20-21(13)14/h3-8H,9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKDPYISLFOJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

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